molecular formula C25H27Cl2NO B587216 N-Desmethyl Toremifene Hydrochloride Salt CAS No. 176671-73-1

N-Desmethyl Toremifene Hydrochloride Salt

Cat. No.: B587216
CAS No.: 176671-73-1
M. Wt: 428.397
InChI Key: XSYDBYOGXKDAHE-BJFQDICYSA-N
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Description

N-Desmethyl Toremifene Hydrochloride Salt is a metabolite of Toremifene, a selective estrogen receptor modulator (SERM). It is primarily used in pharmaceutical research and testing. The compound has a molecular formula of C25H26ClNO.HCl and a molecular weight of 428.39 .

Preparation Methods

The synthesis of N-Desmethyl Toremifene Hydrochloride Salt involves the demethylation of Toremifene. This process typically requires specific reaction conditions, including the use of demethylating agents such as boron tribromide or other suitable reagents. The reaction is carried out under controlled temperatures and monitored to ensure the desired product is obtained .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

N-Desmethyl Toremifene Hydrochloride Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

N-Desmethyl Toremifene Hydrochloride Salt has several scientific research applications:

Mechanism of Action

N-Desmethyl Toremifene Hydrochloride Salt exerts its effects by binding to estrogen receptors. It can act as an estrogen agonist or antagonist, depending on the target tissue and conditions. The compound’s mechanism of action involves modulating the transcription of estrogen-responsive genes, thereby influencing cell proliferation and differentiation .

Comparison with Similar Compounds

N-Desmethyl Toremifene Hydrochloride Salt is similar to other selective estrogen receptor modulators, such as Tamoxifen and Raloxifene. it is unique in its specific binding affinity and metabolic profile. Unlike Tamoxifen, which is extensively metabolized into several active compounds, this compound is a primary metabolite with distinct pharmacological properties.

Similar compounds include:

    Tamoxifen: Another SERM used in the treatment of breast cancer.

    Raloxifene: A SERM used for the prevention and treatment of osteoporosis in postmenopausal women.

    Clomiphene: A SERM used to treat infertility in women.

Properties

CAS No.

176671-73-1

Molecular Formula

C25H27Cl2NO

Molecular Weight

428.397

IUPAC Name

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine;hydrochloride

InChI

InChI=1S/C25H26ClNO.ClH/c1-27-18-19-28-23-14-12-22(13-15-23)25(21-10-6-3-7-11-21)24(16-17-26)20-8-4-2-5-9-20;/h2-15,27H,16-19H2,1H3;1H/b25-24-;

InChI Key

XSYDBYOGXKDAHE-BJFQDICYSA-N

SMILES

CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.Cl

Synonyms

2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-N-methylethanamine Hydrochloride Salt;  _x000B_(Z)-4-Chloro-1,2-diphenyl-1-[4-[2-(N-methylamino)ethoxy]phenyl]-1-butene Hydrochloride Salt;  Fc 1200 Hydrochloride Salt;  N-Demethyltoremifene Hydrochloride

Origin of Product

United States

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